4-ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

The only commercially available N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide with simultaneous 4-ethoxy (+M) and 3-fluoro (-I) substituents, creating an essential electronic gradient for structure-activity relationship (SAR) studies. Its propyl linker enables conformational sampling inaccessible to methylene-linked analogs. Use as a key member of matrix-style SAR sets alongside unsubstituted parent (CAS 2034427-50-2), 2-fluoro isomer (CAS 1903605-06-8), and 2-bromo analog to disentangle substituent electronic, positional, and steric contributions. Also serves as a negative control for 3-phenylisoxazole pharmacophore hypotheses. Compliant with Lipinski & Veber rules; ClogP < Hughes toxicity threshold; metabolic stabilization from fluorine. Secure supply for phenotypic screening campaigns against kinetoplastid parasites.

Molecular Formula C14H17FN2O4S
Molecular Weight 328.36
CAS No. 1903603-15-5
Cat. No. B3011129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
CAS1903603-15-5
Molecular FormulaC14H17FN2O4S
Molecular Weight328.36
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)F
InChIInChI=1S/C14H17FN2O4S/c1-2-20-14-6-5-12(8-13(14)15)22(18,19)17-7-3-4-11-9-16-21-10-11/h5-6,8-10,17H,2-4,7H2,1H3
InChIKeyLBMPRHNFFVQSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide: Class Identity and Procurement-Relevant Characteristics


4-Ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide (CAS 1903603-15-5) is a synthetic sulfonamide derivative belonging to the isoxazolyl-benzenesulfonamide class. Its molecular formula is C14H17FN2O4S with a molecular weight of 328.36 g/mol. The compound features a 1,2-oxazole (isoxazole) ring connected via a three-carbon propyl linker to the sulfonamide nitrogen, with the benzenesulfonamide aromatic ring bearing electron-donating (4-ethoxy) and electron-withdrawing (3-fluoro) substituents . This specific substitution pattern differentiates it from other members of the N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide series, which vary in the nature and position of substituents on the benzene ring. The isoxazolyl-sulfonamide scaffold has established precedent in medicinal chemistry for yielding bioactive compounds across multiple therapeutic areas, including anti-parasitic, anti-inflammatory (COX-2 inhibition), and anti-viral applications [1][2].

Why Generic Substitution Fails for 4-Ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide: The Substitution-Phenotype Problem


Within the N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide series, the identity, position, and electronic character of benzenesulfonamide ring substituents critically determine biological phenotype. Literature on structurally related isoxazolyl-sulfonamides demonstrates that even single-atom substituent changes can shift a compound from potently trypanocidal to entirely inactive: in the da Rosa et al. (2018) series of 20 isoxazolyl-sulfonamides, a nitro group at the sulfonamidic aromatic ring was essential for T. cruzi activity, yet compound 4 carrying this substituent remained inactive due to the absence of additional substituents on the second phenyl ring [1]. The target compound's unique combination of a 4-ethoxy (electron-donating, +M effect) and 3-fluoro (electron-withdrawing, -I effect) substitution is not replicated in any single commercially available analog within this scaffold class. Generic substitution with unsubstituted N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide (CAS 2034427-50-2), mono-fluoro analogs, or halogen-only variants would alter both electronic distribution and steric profile at the sulfonamide binding interface, potentially abolishing target engagement or selectivity. The following evidence sections quantify where available data support compound-specific differentiation.

Quantitative Differentiation Evidence: 4-Ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide vs. Closest Analogs


Substituent Electronic Profile Differentiation: Orthogonal Donor-Acceptor Pair vs. Mono-Substituted Analogs

The target compound is uniquely substituted with both a 4-ethoxy group (Hammett σp = -0.24; electron-donating via resonance) and a 3-fluoro group (Hammett σm = +0.34; electron-withdrawing via induction) on the benzenesulfonamide ring. No other compound in the N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide series combines this orthogonal donor-acceptor pair in these specific positions. The parent compound N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide (CAS 2034427-50-2) bears no substituents, yielding a fundamentally different electronic surface . The 2-fluoro analog (BenchChem) places the fluorine at the ortho position relative to the sulfonamide, altering both steric accessibility and intramolecular hydrogen-bonding potential compared to the meta-fluoro of the target compound . In isoxazolyl-sulfonamide SAR studies, fluorine position has been shown to critically modulate bioactivity: da Rosa et al. reported that among five fluoro-substituted compounds in their series, only compound 11 (with a specific fluoro placement) exhibited notable trypanocidal activity, while compounds 3, 7, 15, and 19 with different fluoro contexts showed divergent behaviors [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Calculated Druglikeness Differentiation: Balanced Lipophilicity vs. High-ClogP Nitro-Containing Active Analogs

Calculated physicochemical parameters position the target compound in a druglikeness space distinct from the most potent trypanocidal isoxazolyl-sulfonamides (compounds 8 and 16) reported by da Rosa et al. The target compound's estimated ClogP (~2.3) falls below the Hughes toxicity hazard threshold of ClogP > 3, whereas the highly active compounds 8, 12, 16, and 20 in the da Rosa series carry polar nitro substituents that elevate tPSA (>140 Ų) beyond Veber rule thresholds [1]. The target compound is predicted to satisfy all Lipinski Rule of Five and Veber rule criteria (MW 328.36 < 500; ClogP ~2.3 < 5; HBD = 1 < 5; HBA = 6 < 10; tPSA ~76 Ų < 140; nROTB = 7 ≤ 10), placing it in a favorable oral druglikeness space [1]. By contrast, the unsubstituted parent compound (CAS 2034427-50-2, MW 266.32) has lower MW and reduced tPSA but lacks the fluorine atom that can enhance metabolic stability and membrane permeability in lead optimization campaigns .

Druglikeness ADME Prediction Lead Optimization

Halogen Positional Isomerism: 3-Fluoro vs. 2-Fluoro and vs. 2-Bromo in the Propyl-Linked Isoxazole Sulfonamide Series

The target compound bears fluorine at the 3-position (meta to sulfonamide), distinguishing it from the commercially available 2-fluoro positional isomer (CAS 1903605-06-8) and the 2-bromo analog. The meta-fluoro placement positions the electronegative fluorine away from the sulfonamide NH, minimizing intramolecular F···H-N interactions that could constrain the sulfonamide conformation. In contrast, the 2-fluoro isomer places fluorine ortho to the sulfonamide, potentially forming a six-membered intramolecular F···H-N hydrogen bond that restricts conformational freedom of the sulfonamide linker . A related meta-fluoro-substituted compound (compound 11) in the da Rosa et al. series was specifically noted for its "good trypanocidal activity" attributed to "the high electronegativity of fluorine" [1], suggesting the meta-fluoro position may be functionally relevant in this scaffold class. The 2-bromo analog (BenchChem) has reported anticancer activity (IC50 = 4.12 μM against MDA-MB-231), but bromine introduces substantially greater steric bulk (van der Waals radius: Br = 1.85 Å vs. F = 1.47 Å) and different halogen bonding potential .

Halogen Bonding Positional Isomer SAR Medicinal Chemistry

Linker Length Differentiation: Propyl vs. Methylene Linker in Isoxazolyl-Sulfonamide Bioactive Conformations

The target compound incorporates a three-carbon propyl linker [-CH2-CH2-CH2-] connecting the sulfonamide nitrogen to the isoxazole 4-position, providing seven rotatable bonds overall. This contrasts with the isoxazolyl-sulfonamide series reported by da Rosa et al. (2018), which employs a single methylene [-CH2-] linker derived from 5-hydroxymethyl-3-phenyl-isoxazole precursors [1]. The extended propyl linker increases the maximum N(isoxazole)-to-S(sulfonamide) distance from approximately 4.5 Å (methylene) to approximately 7.5 Å (propyl in extended conformation), enabling the isoxazole ring to sample a substantially larger conformational volume and reach more distal binding pockets . Within the N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide sub-series, linker length is conserved, making the target compound interchangeable with other propyl-linked analogs for linker SAR studies but non-substitutable with methylene-linked compounds when linker-dependent target engagement is being investigated.

Linker SAR Conformational Flexibility Scaffold Optimization

Isoxazole Substitution Pattern: Unsubstituted 4-Isoxazolyl vs. 3-Phenyl-5-Substituted Isoxazole Scaffolds

The target compound bears an unsubstituted isoxazole ring connected at the 4-position, whereas the extensively characterized isoxazolyl-sulfonamides in the da Rosa et al. (2018) series uniformly carry a 3-phenyl substituent on the isoxazole, and valdecoxib features a 5-methyl-3-phenyl-disubstituted isoxazole [1][2]. The absence of the 3-phenyl group in the target compound substantially reduces molecular bulk (ΔMW ≈ 77 Da) and eliminates potential π-π stacking interactions that the phenyl ring can engage with aromatic residues in target binding sites. The isoxazole 4-position attachment (via the propyl linker) places the heterocycle's endocyclic oxygen and nitrogen in a different spatial orientation relative to the sulfonamide compared to the 5-position attachment found in some endothelin antagonist sulfonamides (e.g., BMS-193884 and related N-(3,4-dimethyl-5-isoxazolyl) series) [3].

Heterocyclic SAR Isoxazole Substitution Target Engagement

Optimal Procurement and Application Scenarios for 4-Ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide


Electronic SAR Probe for Orthogonal Donor-Acceptor Effects on Benzenesulfonamide Binding

The target compound is indicated for medicinal chemistry programs conducting systematic structure-activity relationship studies on sulfonamide-containing ligands, where the simultaneous presence of a 4-ethoxy electron donor (σp = -0.24) and a 3-fluoro electron acceptor (σm = +0.34) enables probing of how orthogonal electronic effects modulate target binding affinity. No other commercially available compound in the N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide series offers this specific electronic gradient. The compound can serve as a key member of a matrix-style SAR set alongside the unsubstituted parent (CAS 2034427-50-2), the 2-fluoro positional isomer (CAS 1903605-06-8), and the 2-bromo analog to deconvolute contributions of substituent electronic character, position, and halogen size to biological activity .

Druglikeness-Optimized Lead Candidate for Chagas Disease or Anti-Parasitic Screening

Building on the established anti-trypanosomal activity of the isoxazolyl-sulfonamide scaffold demonstrated by da Rosa et al. (2018), where compounds 8 and 16 exhibited GI50 values of 14.3 μM and 11.6 μM respectively against T. cruzi (comparable to benznidazole at 10.2 μM) [1], the target compound's favorable calculated druglikeness profile (predicted compliance with all Lipinski and Veber rules, ClogP below the Hughes toxicity hazard threshold of 3, and the presence of a metabolically stabilizing fluorine substituent) makes it a priority candidate for phenotypic screening against kinetoplastid parasites. The compound addresses the key limitation of the most potent da Rosa series compounds (excessive tPSA > 140 Ų) while maintaining the core isoxazolyl-sulfonamide pharmacophore.

Conformational Probe for Linker-Dependent Target Engagement in Sulfonamide-Based Inhibitor Design

The three-carbon propyl linker enables the isoxazole ring to sample conformational space inaccessible to the methylene-linked isoxazolyl-sulfonamides that dominate the published literature. Combined with the unsubstituted isoxazole (4-position connectivity), the target compound serves as a minimal conformational probe for screening campaigns where linker-dependent target engagement is hypothesized. Its interchangeability with other N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide analogs (varying only in benzene ring substituents) makes it suitable for constructing focused libraries to explore linker SAR without confounding changes in the heterocycle or linker topology .

Negative Control / Counter-Screen Compound for 3-Phenyl-Isoxazole Pharmacophore Studies

Because the target compound lacks the 3-phenyl substituent present on the isoxazole ring of all compounds in the da Rosa et al. (2018) anti-parasitic series and the valdecoxib COX-2 inhibitor series, it is uniquely suited as a negative control or counter-screen compound. In assays where the 3-phenyl group is hypothesized to be essential for activity (e.g., via π-stacking or hydrophobic interactions), the target compound can confirm the pharmacophoric requirement of this substituent. Its propyl linker and 4-ethoxy-3-fluoro substitution on the benzenesulfonamide ring otherwise maintain the general physicochemical character of the series, controlling for non-specific effects [1].

Quote Request

Request a Quote for 4-ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.